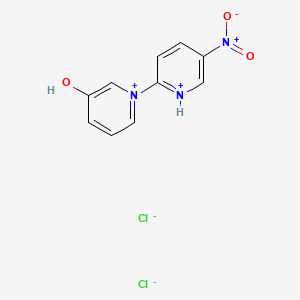
3-Hydroxy-5'-nitro-1,2'-bipyridin-1-ium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride is a bipyridinium compound with notable applications in various fields of chemistry and biology. This compound is characterized by the presence of a hydroxyl group at the 3-position and a nitro group at the 5’-position on the bipyridinium ring system. The dichloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride typically involves the cyclocondensation reaction between electron-rich aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, where 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts react with aromatic diamines under reflux conditions in methanol . The reaction is usually carried out over several days to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bipyridinium ring can undergo reduction to form radical cations.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines can react with the hydroxyl group.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of radical cations and dihydro derivatives.
Substitution: Formation of ether and amine derivatives.
Applications De Recherche Scientifique
3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated oligomers and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of electrochromic devices and redox flow batteries.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride involves its interaction with molecular targets through redox processes. The bipyridinium ring system can undergo reversible one- and two-electron reductions, leading to significant changes in electronic absorption spectra . These redox properties are harnessed in various applications, including molecular machines and data storage devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyridinium dichloride: Similar redox properties but lacks the hydroxyl and nitro groups.
3,3’-Bipyridinium dichloride: Different electronic properties due to the position of the nitrogen atoms.
2,2’-Bipyridinium dichloride: Exhibits different planarity and redox behavior.
Uniqueness
3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical reactivity and redox properties. These functional groups enable its use in a wider range of applications compared to other bipyridinium derivatives.
Propriétés
Numéro CAS |
54346-55-3 |
|---|---|
Formule moléculaire |
C10H9Cl2N3O3 |
Poids moléculaire |
290.10 g/mol |
Nom IUPAC |
1-(5-nitropyridin-1-ium-2-yl)pyridin-1-ium-3-ol;dichloride |
InChI |
InChI=1S/C10H7N3O3.2ClH/c14-9-2-1-5-12(7-9)10-4-3-8(6-11-10)13(15)16;;/h1-7H;2*1H |
Clé InChI |
PHDQKCGQDCNEGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C[N+](=C1)C2=[NH+]C=C(C=C2)[N+](=O)[O-])O.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



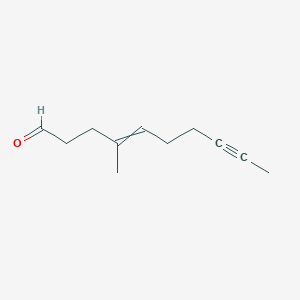

![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
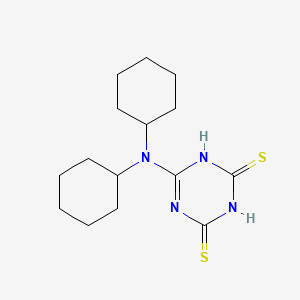
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)




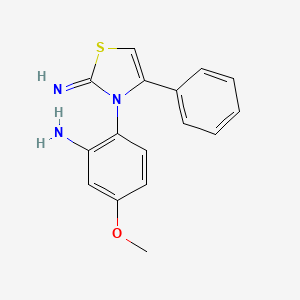
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
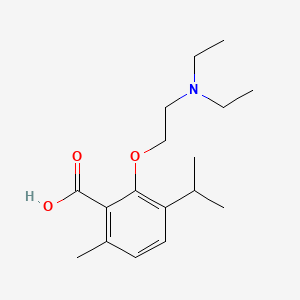
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)
